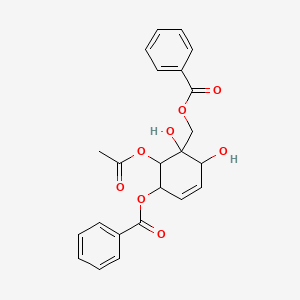
UVARIGRANOL B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Uvarigranol B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the properties of polyoxygenated cyclohexenes . In biology, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties . In medicine, the compound is explored for its potential therapeutic applications, although more research is needed to fully understand its effects and mechanisms .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Uvarigranol B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cyclooxygenase enzymes, where it acts as an inhibitor . This inhibition can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, this compound has been shown to interact with antioxidant enzymes, enhancing their activity and thereby contributing to the reduction of oxidative stress within cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress response, leading to increased production of antioxidant proteins . This compound also impacts cellular metabolism by enhancing the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific sites on cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can activate antioxidant response elements in the genome, leading to the upregulation of genes encoding antioxidant proteins . This activation is mediated through the binding of this compound to transcription factors such as Nrf2, which plays a pivotal role in cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . It is susceptible to degradation under extreme pH conditions and prolonged exposure to light . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce inflammation without causing adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the overactivation of antioxidant pathways and the accumulation of reactive intermediates . Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Key enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which catalyze its oxidation, and glutathione S-transferases, which facilitate its conjugation with glutathione . These metabolic reactions influence the bioavailability and elimination of this compound, affecting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and tissue penetration .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be transported into the nucleus, where it binds to transcription factors and modulates gene expression . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uvarigranol B involves multiple steps, starting from the extraction of the roots of Uvaria grandiflora Roxb. The compound is typically isolated using chromatographic techniques . Detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most of the available this compound is obtained through natural extraction.
Industrial Production Methods: Industrial production methods for this compound are not well-established, primarily due to its natural origin and the complexity of its chemical structure. The compound is mainly produced for research purposes, and large-scale industrial production methods have not been reported .
Chemical Reactions Analysis
Types of Reactions: Uvarigranol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl and acetoxy groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Mechanism of Action
The mechanism of action of Uvarigranol B involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the modulation of specific enzymes and receptors, although the exact molecular targets are not fully elucidated . Further research is required to comprehensively understand the pathways involved in its biological activities .
Comparison with Similar Compounds
Similar Compounds: Uvarigranol B is structurally similar to other polyoxygenated cyclohexenes, such as Uvarigranol A, Uvarigranol E, and Uvarigranol F . These compounds share similar functional groups and chemical properties, making them useful for comparative studies.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of functional groups and its specific biological activities. While other polyoxygenated cyclohexenes may exhibit similar chemical properties, this compound’s distinct structure contributes to its unique biological effects .
Properties
IUPAC Name |
(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRADBWXYQLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
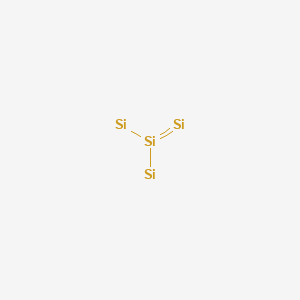

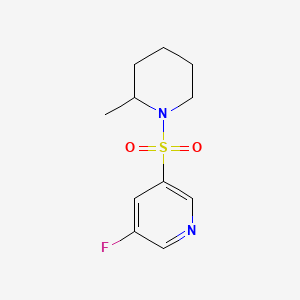

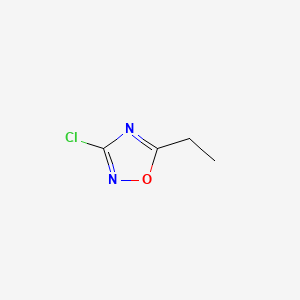

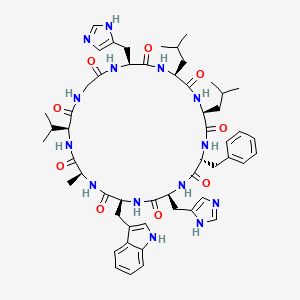
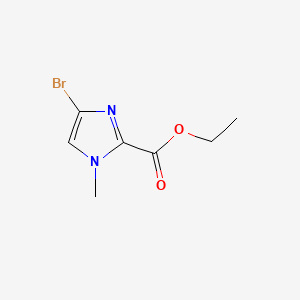
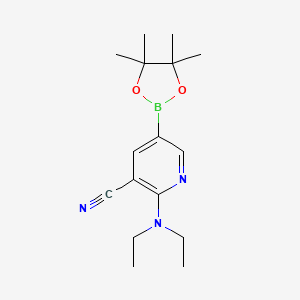

![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)
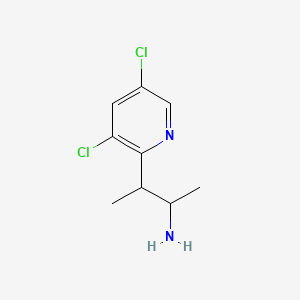
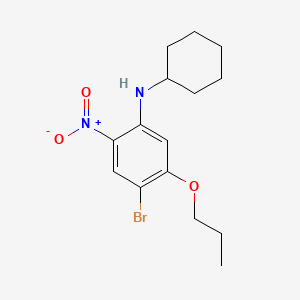
![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)
